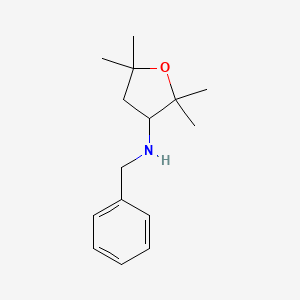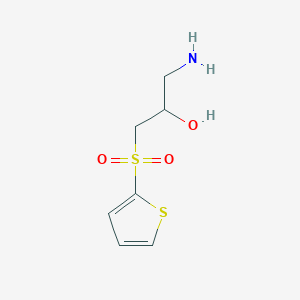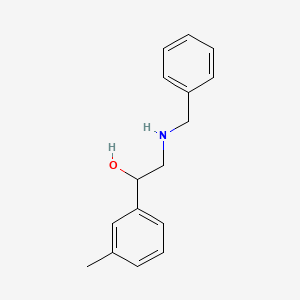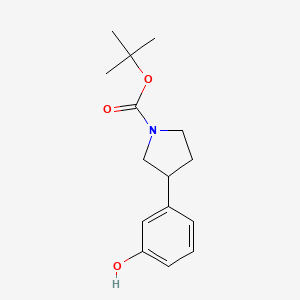
tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate” is a synthetic compound with a molecular weight of 263.34 . The IUPAC name for this compound is tert-butyl 3-(3-hydroxyphenyl)-1-pyrrolidinecarboxylate .
Molecular Structure Analysis
The InChI code for “tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate” is 1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-7-12(10-16)11-5-4-6-13(17)9-11/h4-6,9,12,17H,7-8,10H2,1-3H3 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate” is a solid at room temperature . It has a molecular weight of 263.34 .
Aplicaciones Científicas De Investigación
Synthesis Methods
- Enantioselective Nitrile Anion Cyclization : A study by Chung et al. (2005) describes an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines through nitrile anion cyclization. This method achieved a high yield and enantiomeric excess, indicating its effectiveness for synthesizing chiral pyrrolidine derivatives (Chung et al., 2005).
Chemical Properties and Reactions
Redox Properties : Research by Osipova et al. (2011) investigated the redox properties of pyrrolidine derivatives containing a sterically hindered phenol fragment. This study found that these derivatives undergo irreversible oxidation, suggesting potential applications in studying redox reactions (Osipova et al., 2011).
Palladium-Catalyzed Coupling Reactions : Wustrow and Wise (1991) explored the palladium-catalyzed coupling of tert-butylcarbonyl pyridine derivatives with arylboronic acids. This reaction pathway is significant in organic synthesis and medicinal chemistry (Wustrow & Wise, 1991).
Structural Analysis
- Crystal Structure Studies : A study by Naveen et al. (2007) on the crystal structure of tert-butyl pyrrolidine-1-carboxylate derivatives provided insights into the molecular conformation and hydrogen bonding patterns in these compounds, useful for understanding their chemical behavior (Naveen et al., 2007).
Synthesis of Derivatives and Analogues
- Synthesis of Piperidine Derivatives : Research by Moskalenko and Boev (2014) involved the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, showing the versatility of tert-butyl pyrrolidine compounds in creating complex heterocyclic structures (Moskalenko & Boev, 2014).
Applications in Drug Discovery
- Influenza Neuraminidase Inhibitors : Wang et al. (2001) developed potent inhibitors of influenza neuraminidase using tert-butyl pyrrolidine-4-carboxylate derivatives, indicating the compound's relevance in antiviral drug development (Wang et al., 2001).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-7-12(10-16)11-5-4-6-13(17)9-11/h4-6,9,12,17H,7-8,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREMPYMNOPZBEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857358 |
Source


|
| Record name | tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate | |
CAS RN |
1094217-59-0 |
Source


|
| Record name | tert-Butyl 3-(3-hydroxyphenyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

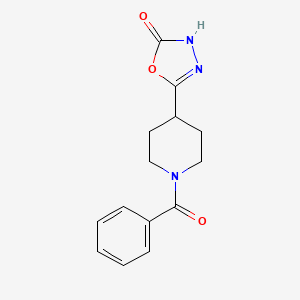
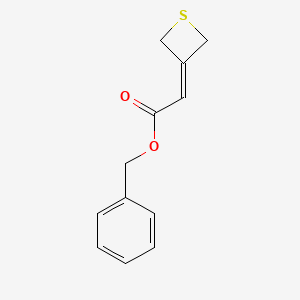
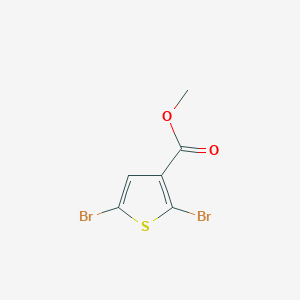
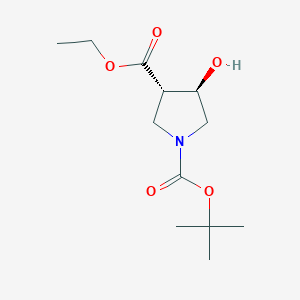
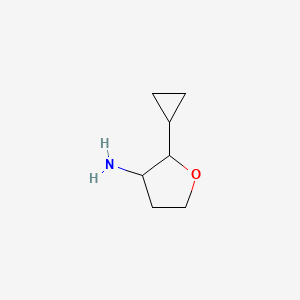
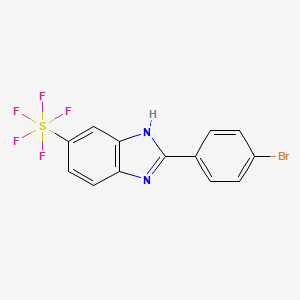
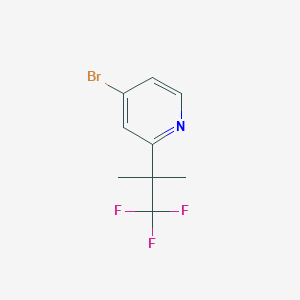
![1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B1375718.png)
![1-{4-[(6-Aminopyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375719.png)
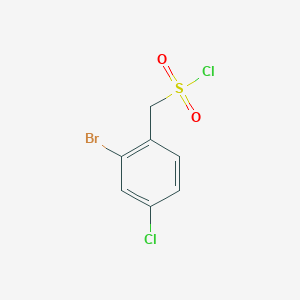
![1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375722.png)
